Ethyl 5-methylnicotinate

Descripción general

Descripción

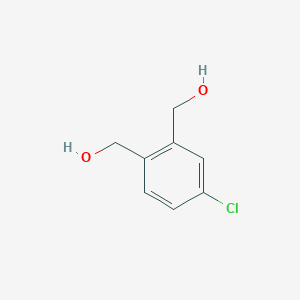

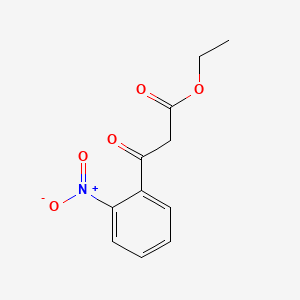

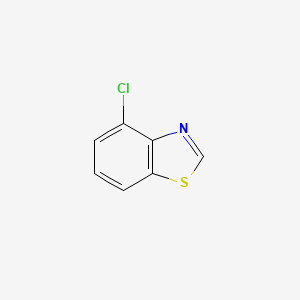

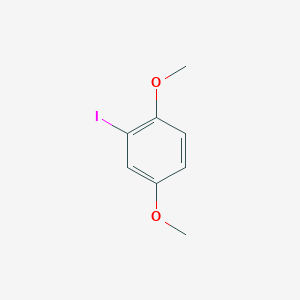

Ethyl 5-methylnicotinate, also known as 5-methylnicotinate ethyl ester, is a derivative of nicotinic acid, an essential nutrient. It is an organic compound that has been studied for its potential applications in a variety of scientific research experiments and laboratory experiments. The structure of ethyl 5-methylnicotinate consists of a methyl group attached to the nitrogen atom of the nicotinic acid. This compound is a white crystalline solid with a melting point of 86°C and a boiling point of 140°C. It is soluble in water and other organic solvents.

Aplicaciones Científicas De Investigación

Use in E-Cigarette Flavoring

Specific Scientific Field

This falls under the field of Public Health and Toxicology .

Application Summary

Ethyl 5-methylnicotinate is one of the many flavoring chemicals used in e-cigarettes . The health effects of these chemicals, especially on the respiratory system, are not well understood .

Methods of Application

In a study, human bronchial epithelial cells (BEAS-2B) and both naïve and activated macrophages (THP-1) were treated with varying concentrations of flavoring chemicals, including Ethyl 5-methylnicotinate .

Results or Outcomes

The study found that high amounts of reactive oxygen species (ROS) were produced by certain flavoring chemicals from both cell lines . The study provides insight into lung cell cytotoxicity and inflammatory cytokine release in response to flavorings commonly used in e-cigarettes .

Use in Pharmaceutical Formulations

Specific Scientific Field

This falls under the field of Pharmaceutical Sciences .

Application Summary

Ethyl 5-methylnicotinate can be used in pharmaceutical formulations .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of using Ethyl 5-methylnicotinate in pharmaceutical formulations were not detailed in the source .

Use in Cosmetics and Personal Care Products

Specific Scientific Field

This falls under the field of Cosmetology .

Application Summary

Menthyl nicotinate, a derivative of nicotinic acid (niacin, vitamin B3) and menthol, is used in cosmetics and personal care products . It is rapidly absorbed through the stratum corneum and slowly hydrolyzed by skin esterase into niacin and menthol .

Results or Outcomes

Menthyl nicotinate’s antioxidant, detox, antipollution and protective efficacy against different kinds of damaging agents (UV radiation, oxidizing agents, urban particulates and cigarette smoke) has been evaluated . Results indicate that menthyl nicotinate significantly enhances skin barrier function .

Use in Over-the-Counter Topical Preparations

Application Summary

Methyl nicotinate, a methyl ester of Niacin, is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain .

Methods of Application

The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Results or Outcomes

Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Use in Personal Lubricants and Intimate Hygiene Compositions

Application Summary

Menthyl nicotinate, a derivative of nicotinic acid (niacin, vitamin B3) and menthol, is used in personal lubricants and intimate hygiene compositions . It is rapidly absorbed through the stratum corneum and slowly hydrolyzed by skin esterase into niacin and menthol .

Results or Outcomes

In vitro testing has evidenced menthyl nicotinate’s fast skin absorption kinetics and slow percutaneous delivery of niacin . Its antioxidant, detox, antipollution and protective efficacy against different kinds of damaging agents (UV radiation, oxidizing agents, urban particulates and cigarette smoke) has also been evaluated .

Use in Veterinary Medicine

Specific Scientific Field

This falls under the field of Veterinary Medicine .

Application Summary

For veterinary purposes, methyl nicotinate is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Propiedades

IUPAC Name |

ethyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKEUKISVVXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463648 | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methylnicotinate | |

CAS RN |

20826-02-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)

![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)